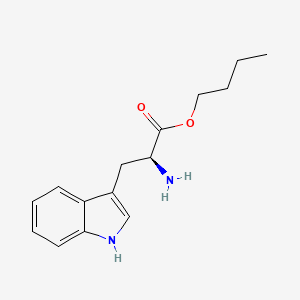

Tryptophan butyl ester

描述

Contextualizing L-Tryptophan Esters as Specialized Chemical Tools

L-tryptophan and its derivatives are fundamental to numerous biological processes, serving as precursors for neurotransmitters like serotonin (B10506) and melatonin. uga.edu In the realm of chemical synthesis and research, the native L-tryptophan molecule can present challenges due to its zwitterionic nature, which affects its solubility and reactivity in certain solvents and reaction conditions. To overcome these limitations, chemists modify the tryptophan structure, with esterification of the carboxylic acid group being a common and effective strategy.

L-tryptophan esters, such as the methyl, ethyl, and various butyl esters, are essentially protected forms of the amino acid. chemimpex.comchemimpex.comchemimpex.com This protection serves several key purposes:

Enhanced Solubility and Stability: Esterification increases the hydrophobicity of the amino acid, improving its solubility in organic solvents commonly used in synthesis. chemimpex.comchemimpex.comnetascientific.com This modification also enhances stability, making the compound easier to handle and store. chemimpex.comchemimpex.comnetascientific.com

Reactive Group Masking: The ester group temporarily masks the reactivity of the carboxylic acid. This is crucial in processes like peptide synthesis, where specific, controlled bond formation is required. The ester can be selectively removed later in the synthetic sequence to reveal the free carboxylic acid. chemimpex.comchemimpex.com

Building Blocks for Complex Molecules: L-tryptophan esters serve as versatile starting materials or intermediates in the synthesis of more complex molecules. chemimpex.commdpi.com They are widely used in the construction of peptides, peptidomimetics, and other bioactive compounds in pharmaceutical and biochemical research. chemimpex.com

Probes for Biophysical Studies: The intrinsic fluorescence of the tryptophan indole (B1671886) ring is a powerful tool for studying protein structure and dynamics. nih.govrsc.org Ester derivatives can be used to study interactions at membrane interfaces and to develop novel fluorescent probes with altered spectroscopic properties for specialized applications. nih.govacs.org

Overview of the Significance of Tryptophan Butyl Ester in Contemporary Scientific Inquiry

Within the family of L-tryptophan esters, this compound (specifically, L-tryptophan n-butyl ester) has carved out its own niche in scientific research. Its significance stems from its utility as a synthetic precursor and an analytical tool.

One of the primary roles of this compound is as an intermediate in organic synthesis. For example, it has been used as a precursor in multicomponent reactions to create novel, complex heterocyclic compounds under microwave irradiation conditions. mdpi.com The butyl ester group influences the reaction pathways and yields, demonstrating its role in directing chemical transformations. mdpi.com

In analytical chemistry, derivatization of molecules to their butyl ester forms is a strategy used to improve their behavior in chromatographic separations. For instance, in the challenging analysis of tryptophan metabolites by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), certain acidic metabolites are converted to their butyl esters to enhance their retention and separation on reversed-phase columns. nih.govmolnar-institute.com This highlights the role of butylation in improving the quantitative analysis of complex biological samples. nih.govmolnar-institute.com

Furthermore, research into the synthesis of tryptophan-containing peptides has revealed that butylation of the tryptophan indole ring can occur as an unintended side reaction during the removal of tert-butyl-based protecting groups. rsc.org While often an undesirable outcome, this reactivity provides insight into the chemical properties of the tryptophan moiety and informs the selection of protecting group strategies in peptide synthesis. rsc.org More recently, tryptophan esters have been foundational in creating novel materials like chiral ionic liquids, which have shown potential in enantiomeric recognition using fluorescence spectroscopy. researchgate.net

Below is a table summarizing the key chemical properties of L-Tryptophan butyl ester.

Table 1: Chemical and Physical Properties of L-Tryptophan Butyl Ester

| Property | Value |

|---|---|

| IUPAC Name | butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |

| Molecular Formula | C15H20N2O2 |

| Molecular Weight | 260.33 g/mol nih.gov |

| CAS Number | 31338-08-6 nih.gov |

| Appearance | Data not widely available; likely an oil or low-melting solid |

| XLogP3 | 2.8 nih.gov |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

This table presents computed properties from publicly available chemical databases.

The following table outlines selected research findings involving this compound, illustrating its application in different scientific contexts.

Table 2: Selected Research Applications of this compound

| Research Area | Application of this compound | Key Finding | Reference |

|---|---|---|---|

| Organic Synthesis | Used as a precursor in a one-pot, microwave-assisted multicomponent reaction. | Reacted with 2-oxobutanoic acid and 1-butanol (B46404) to form butyl (2,2-dibutoxybutanoyl)-ʟ-tryptophanate, demonstrating its utility as a building block. | mdpi.com |

| Analytical Chemistry | Butyl ester derivatization used for the analysis of tryptophan metabolites. | Derivatization of acidic metabolites to their butyl esters improved their chromatographic properties for UHPLC-MS/MS analysis. | nih.govmolnar-institute.com |

| Peptide Chemistry | Investigated as an unintended product of side reactions. | Butylation of the tryptophan indole ring can occur during the acid-catalyzed removal of tert-butyl protecting groups in peptide synthesis. | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-2-3-8-19-15(18)13(16)9-11-10-17-14-7-5-4-6-12(11)14/h4-7,10,13,17H,2-3,8-9,16H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWXYSUDFGURNJ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185266 | |

| Record name | Tryptophan butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31338-08-6 | |

| Record name | Tryptophan butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031338086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophan butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tryptophan Butyl Ester and Analogues

Modern Esterification Strategies for Tryptophan Butyl Ester Synthesis

The esterification of L-tryptophan to its butyl ester is a fundamental transformation. Modern synthetic chemistry has introduced several strategies to optimize this reaction, moving beyond classical methods to achieve higher efficiency and milder reaction conditions.

The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a direct method for synthesizing esters from carboxylic acids and alcohols. masterorganicchemistry.com In the context of this compound, this involves reacting L-tryptophan with butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comnih.gov The mechanism involves the protonation of the carboxylic acid group, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

However, the direct esterification of amino acids like tryptophan can be challenging due to their zwitterionic nature, which can lead to low yields. researchgate.net Methodological refinements have been developed to address these challenges. One such refinement is the use of a large excess of the alcohol, which serves as both the reactant and the solvent, to drive the equilibrium towards the product side. masterorganicchemistry.com Another approach involves the continuous removal of water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus, to shift the equilibrium in favor of the ester. masterorganicchemistry.com

Recent studies have explored the use of different acid catalysts and reaction conditions to improve yields and reduce side reactions. For instance, sulfuric acid has been shown to be a particularly effective catalyst, not only by promoting the acid-catalyzed mechanism but also potentially through the in-situ generation of sulfate (B86663) esters that can alkylate the carboxylate. nih.govacs.org The choice of solvent and temperature also plays a crucial role. While traditional methods often require high temperatures and long reaction times, newer protocols aim for milder conditions. google.comresearchgate.net

Table 1: Comparison of Catalysts in Acid-Catalyzed Esterification

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess butanol, reflux | High catalytic activity, potential for in-situ sulfate ester formation. nih.govacs.org | Can lead to side reactions and charring at high temperatures. |

| Hydrochloric Acid (HCl) | Anhydrous conditions, often as HCl gas | Effective catalyst, can be generated in-situ. e-bookshelf.de | Corrosive, requires handling of gas or anhydrous solutions. |

| p-Toluenesulfonic Acid (PTSA) | Dioxane or other organic solvents | Solid, easier to handle than liquid acids. google.com | May require longer reaction times compared to stronger mineral acids. |

| Silica-Impregnated H₂SO₄ | Dichloromethane, room temperature | Heterogeneous catalyst, easier to remove from the reaction mixture. google.com | May have lower catalytic activity than homogeneous catalysts. |

For the synthesis of tert-butyl esters of tryptophan, which are valuable in peptide synthesis due to the acid-labile nature of the tert-butyl protecting group, specialized reagents are often employed. researchgate.netorganic-chemistry.org Direct esterification with tert-butanol (B103910) is often inefficient. google.com

One common strategy involves the reaction of N-protected tryptophan with isobutylene (B52900) in the presence of an acid catalyst. google.comresearchgate.net More recently, various tert-butylating agents have been developed to facilitate this transformation under milder conditions and with higher yields. nii.ac.jp These agents are designed to be more reactive than tert-butanol and can overcome the low reactivity of the sterically hindered tertiary alcohol.

A notable development is the use of tert-butyl acetate (B1210297) as both a reagent and a solvent in the presence of a strong acid catalyst like perchloric acid or, more safely, bis(trifluoromethanesulfonyl)imide (Tf₂NH). organic-chemistry.orgnii.ac.jp This method allows for the direct and efficient tert-butylation of free amino acids. nii.ac.jp The direct tert-butylation of tryptophan itself can lead to substitution on the indole (B1671886) ring, yielding products like 2,5,7-tri-tert-butyltryptophan, especially under strongly acidic conditions used for deprotection. nih.govresearchgate.net

Table 2: Selected tert-Butylating Agents and Their Applications

| Reagent | Catalyst/Conditions | Substrate | Key Features |

|---|---|---|---|

| Isobutylene | H₂SO₄ or BF₃·OEt₂ | N-protected Tryptophan | Classic method, requires pressure or autoclave. google.comresearchgate.net |

| tert-Butyl Acetate | Tf₂NH | Free Tryptophan | Acts as both solvent and reagent, high yields, milder conditions. organic-chemistry.orgnii.ac.jp |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP, Pyridine | N-protected Tryptophan | Primarily a protecting agent, but can be used for esterification. nii.ac.jp |

| tert-Butyl Trichloroacetimidate | BF₃·OEt₂ | N-protected Tryptophan | Highly reactive, proceeds under mild conditions. nii.ac.jp |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scirp.orgunivpancasila.ac.id This technology has been successfully applied to the esterification of amino acids, including tryptophan. mdpi.commdpi.com

In the microwave-assisted synthesis of this compound, a mixture of L-tryptophan, butanol, and a catalyst is subjected to microwave irradiation. mdpi.com The rapid and uniform heating provided by microwaves can significantly reduce the reaction time from hours to minutes. scirp.org For instance, the esterification of L-leucine with n-butanol under microwave heating showed a significantly higher yield in a much shorter time compared to conventional heating. scirp.org

Microwave irradiation has also been utilized in one-pot reactions involving the initial esterification of L-tryptophan followed by subsequent transformations. mdpi.commdpi.com This approach streamlines the synthetic process by eliminating the need for isolation and purification of intermediates.

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours scirp.org | Minutes scirp.orgmdpi.com |

| Yield | Often moderate | Generally higher scirp.org |

| Heating | Gradual and non-uniform | Rapid and uniform |

| Side Reactions | More prevalent due to prolonged heating | Often reduced |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govresearchgate.net This approach offers significant advantages in terms of atom economy, reduced waste, and simplified procedures. researchgate.net

Several MCRs have been developed that can incorporate L-tryptophan or its esters. For instance, the Ugi reaction, a four-component reaction, can be utilized to synthesize complex peptide-like structures from an amino acid, a ketone or aldehyde, an isocyanide, and a carboxylic acid. nih.govbeilstein-journals.org In some variations, L-tryptophan can be a component, and the reaction can be designed to produce an esterified product in a one-pot fashion. nih.gov

Another example is the Petasis reaction, a three-component reaction of an amine, an aldehyde, and a boronic acid, which has been used for the late-stage functionalization of peptides containing tryptophan. cam.ac.uk While not a direct esterification, these MCRs highlight the potential for creating diverse tryptophan ester analogues in a highly convergent and efficient manner. academie-sciences.fr

Accelerated Synthesis through Microwave Irradiation Techniques

Synthesis of Protected this compound Derivatives

In peptide synthesis and other complex organic transformations, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. organic-chemistry.orgtaylorfrancis.com For tryptophan, both the α-amino group and the indole nitrogen can be protected.

The protection of the α-amino group of tryptophan is a crucial step before esterification to ensure that the amino group does not interfere with the reaction at the carboxyl group. taylorfrancis.com Two of the most common N-protecting groups in peptide chemistry are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. organic-chemistry.orgwikipedia.org

The Boc group is typically introduced by reacting tryptophan with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. nih.govorganic-chemistry.org N-Boc-L-tryptophan is a stable, crystalline solid that can then be esterified to its butyl ester. nih.govorgsyn.orgcymitquimica.com The Boc group is acid-labile and can be removed under acidic conditions, which are orthogonal to the conditions used to cleave many other protecting groups. organic-chemistry.orgorganic-chemistry.org

The Fmoc group is introduced by reacting tryptophan with Fmoc-chloride or Fmoc-succinimidyl carbonate. nih.gov The Fmoc group is base-labile, meaning it can be removed with a mild base like piperidine. organic-chemistry.org This orthogonality to the acid-labile Boc and tert-butyl ester groups is a cornerstone of modern solid-phase peptide synthesis. wikipedia.orgnih.gov N-Fmoc-L-tryptophan can be converted to its butyl ester, providing a key building block for the incorporation of tryptophan into peptides using Fmoc-based strategies. nih.govpeptide.com

The indole nitrogen of tryptophan can also be protected, often with a Boc group, to prevent side reactions such as oxidation or alkylation during subsequent synthetic steps. peptide.comcymitquimica.com This leads to derivatives like Nα-Fmoc-N-in-Boc-L-tryptophan. cymitquimica.com

Table 4: Common N-Protecting Groups for Tryptophan

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Feature |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) organic-chemistry.orgorganic-chemistry.org | Stable to bases and nucleophiles. organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) organic-chemistry.orgnih.gov | Orthogonal to acid-labile protecting groups. organic-chemistry.org |

Strategic Design for Enhanced Stability and Solubility in Synthetic Pathways

The synthesis of tryptophan esters, including this compound, requires careful strategic design to overcome challenges related to stability and solubility. The indole nucleus and the amino acid functionality present specific chemical liabilities that must be managed during synthesis, purification, and storage. The butyl ester group itself serves as a C-terminal protecting group, which can prevent unwanted side reactions at the carboxylic acid moiety. However, the conditions for its introduction and subsequent removal must be chosen to avoid degradation of the sensitive indole ring and racemization at the α-carbon.

The direct esterification of L-tryptophan with n-butanol is a common method for preparing L-tryptophan butyl ester. This reaction is typically carried out in the presence of an acid catalyst, such as thionyl chloride (SOCl₂), at elevated temperatures. For instance, a suspension of L-tryptophan in n-butanol can be treated with SOCl₂ at 0°C, followed by heating to 110°C for several hours to achieve complete dissolution and reaction, yielding L-tryptophan butyl ester hydrochloride upon cooling. ntu.edu.sg While effective, these harsh acidic conditions can lead to side reactions. For example, the use of trifluoroacetic acid (TFA) for the deprotection of tert-butyl esters can cause t-alkylation of the peptide chain, especially in the presence of water. google.com This highlights the need for carefully optimized reaction conditions and purification protocols to ensure the integrity of the final product.

Solubility is another critical consideration. Tryptophan and its derivatives often exhibit poor solubility in common organic solvents, which can complicate synthetic manipulations. The butyl ester enhances lipophilicity compared to the free acid, improving solubility in some organic media. However, challenges can remain. Research into formulations has explored strategies like micronization and the use of surfactants, such as sodium lauryl sulfate, to improve the solubility of L-tryptophan itself, a principle that can be relevant for its ester derivatives in certain applications. google.com The choice of solvent is crucial; for instance, the low solubility of some tryptophan derivatives in ethers necessitates the addition of co-solvents like acetonitrile (B52724) or butyl butanoate to facilitate enzymatic reactions. researchgate.net Furthermore, studies on the diffusion coefficients of this compound in various media, such as lyotropic liquid crystals, provide insight into its molecular transport properties, which are influenced by its solubility and interaction with the surrounding matrix. uni-graz.at

Chemoenzymatic and Stereoselective Approaches to Tryptophan Ester Synthesis

Chemoenzymatic methods, which combine chemical synthesis with biocatalytic transformations, offer powerful routes to chiral tryptophan esters with high enantiomeric purity. These approaches leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to direct asymmetric transformations.

Enantioselective N-Acylation Utilizing Lipases for Chiral Purity

Lipases are widely used biocatalysts for the kinetic resolution of racemic amino esters due to their operational stability, broad substrate tolerance, and high enantioselectivity. nih.gov The enantioselective N-acylation of racemic tryptophan esters is a key strategy for obtaining enantiomerically pure forms. In a typical kinetic resolution, one enantiomer of the racemic starting material is selectively acylated by the enzyme, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netresearchgate.net

Candida antarctica lipase (B570770) A (CAL-A) has proven to be a particularly effective catalyst for the resolution of β-amino esters and has been successfully applied to tryptophan derivatives. researchgate.netresearchgate.net Studies on the enzymatic N-acylation of racemic β-tryptophan ethyl ester demonstrate that CAL-A exhibits high (R)-enantioselectivity. researchgate.net This process yields the (R)-butanamide product and leaves the unreacted (S)-β-tryptophan ethyl ester, with both products achieving high enantiomeric excess (ee >99%) at approximately 50% conversion. researchgate.netresearchgate.net The choice of acyl donor and solvent system is critical for optimizing both reactivity and enantioselectivity. For example, butyl butanoate often serves as both the acyl donor and a co-solvent. researchgate.net In contrast, Candida antarctica lipase B (CAL-B) has shown lower enantioselectivity in the acylation of certain tryptophan derivatives. researchgate.netresearchgate.net

Table 1: Lipase-Catalyzed Kinetic Resolution of Tryptophan Esters

| Substrate | Enzyme | Acyl Donor | Solvent | Product 1 ((R)-config.) | Product 2 ((S)-config.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| rac-β-Tryptophan ethyl ester | Candida antarctica lipase A (CAL-A) | Propyl butanoate | Diisopropyl ether (DIPE) | (R)-N-butanoyl-β-tryptophan ethyl ester | (S)-β-Tryptophan ethyl ester | >99% | researchgate.netresearchgate.net |

| rac-3-amino-4-(3-indolyl)butanenitrile | Candida antarctica lipase A (CAL-A) | Butyl butanoate | Acetonitrile/DIPE | (R)-N-butanoyl-3-amino-4-(3-indolyl)butanenitrile | (S)-3-amino-4-(3-indolyl)butanenitrile | >99% | researchgate.net |

| rac-Methyl indoline-2-carboxylate | Candida antarctica lipase A (CAL-A) | 3-Methoxyphenyl allyl carbonate | Toluene | (R)-N-allyloxycarbonyl methyl indoline-2-carboxylate | (S)-Methyl indoline-2-carboxylate | >98% | nih.gov |

Asymmetric Synthesis Techniques for Spirooxindole-Based Tryptophan Esters

Spirooxindoles are a class of complex heterocyclic compounds present in many natural products with significant biological activity. The development of asymmetric methods to synthesize spirooxindole scaffolds fused with other rings, such as a pyrrolidine (B122466) derived from tryptophan, is an active area of research. These intricate structures often require sophisticated, stereocontrolled synthetic strategies.

A highly efficient, multi-gram scale asymmetric synthesis of 3,3′-pyrrolidonyl spirooxindole-5′-carboxylic esters has been accomplished starting from commercially available L-1-methyltryptophan. thieme-connect.comresearchgate.net A key step in this synthesis is a fluoride-promoted desilylative spiro-cyclization. This reaction involves the in-situ generation of an isocyanate from the tryptophan derivative, which then undergoes an intramolecular cyclization to form the spirooxindole core. thieme-connect.comresearchgate.net This methodology not only provides the desired product in high yield but also allows for late-stage functionalization, enabling the synthesis of a variety of arene-substituted analogues from a common spirooxindole ester intermediate. thieme-connect.comresearchgate.net The Mannich reaction and 1,3-dipolar cycloadditions are other powerful reactions utilized in the construction of spiro[pyrrolidine-3,3'-oxindoles] from tryptophan ester derivatives. nuph.edu.ua

Biocatalytic Production and Industrial Biomanufacturing of Tryptophan Derivatives

The industrial production of tryptophan and its valuable derivatives is increasingly shifting from chemical synthesis to more sustainable biocatalytic methods. nih.govnih.govresearchgate.net Modern biotechnology, combining metabolic engineering and synthetic biology, enables the reconstruction of biosynthetic pathways in microorganisms like Escherichia coli and Corynebacterium glutamicum to produce a wide array of aromatic compounds. nih.govnih.govresearchgate.net These derivatives, including halogenated tryptophans and 5-hydroxytryptophan (B29612), are high-value chemicals used in the pharmaceutical and food industries. nih.govfrontiersin.org

A cornerstone of biocatalytic synthesis of tryptophan analogues is the enzyme tryptophan synthase (TrpS), particularly its β-subunit (TrpB). nih.govacs.org TrpB catalyzes the condensation of indole or indole analogues with L-serine to form L-tryptophan or its derivatives. mdpi.com This provides a powerful single-step platform for generating diverse analogues from readily available precursors. nih.govmdpi.com However, the wild-type enzymes often have a limited substrate scope, poorly accepting bulky or electron-deficient indoles. acs.org To overcome this, directed evolution has been applied to TrpB from thermophilic organisms like Pyrococcus furiosus, generating a suite of robust catalysts with expanded substrate ranges. acs.org These engineered enzymes can operate at high temperatures (up to 75 °C), which enhances the solubility of substrates, and can synthesize a variety of enantiopure tryptophan analogues substituted at different positions on the indole ring. acs.org

Whole-cell biocatalysis offers a practical approach for industrial-scale production. acs.org Engineered strains of C. glutamicum that overproduce L-serine can be used to convert various exogenously added indole derivatives into the corresponding L-tryptophan analogues. mdpi.com This strategy leverages the cell's metabolic machinery to supply the necessary precursors and cofactors. Strategies to enhance yield and reduce production costs include overexpressing rate-limiting enzymes, blocking competing metabolic pathways, and optimizing fermentation conditions such as pH, temperature, and nutrient supply. nih.govnih.govmdpi.com

Table 2: Examples of Biocatalytically Produced Tryptophan Derivatives

| Derivative | Enzyme/Organism | Precursors | Key Strategy | Reference |

|---|---|---|---|---|

| Substituted D-Tryptophans | Engineered Aminotransferase & Salmonella enterica Tryptophan Synthase | Indoles | One-pot multienzyme cascade with stereoinversion. | acs.org |

| 4-Nitro-L-tryptophan | Evolved TrpB from Pyrococcus furiosus | 4-Nitroindole, L-Serine | Directed evolution of TrpB to accept electron-deficient indoles. | nih.govacs.org |

| C4-Prenylated Tryptophan Derivatives | 4-Dimethylallyltryptophan Synthases (4-DMATSs) | Tryptophan derivatives, Dimethylallyl pyrophosphate | Regioselective C-C bond formation without protecting groups. | chemistryviews.org |

| Halogenated L-Tryptophans | Corynebacterium glutamicum (whole cell) | Halogenated indoles, Glucose (for L-serine synthesis) | Whole-cell biocatalysis using an L-serine overproducing strain. | frontiersin.orgmdpi.com |

| 5-Hydroxytryptophan (5-HTP) | Engineered E. coli | Glucose | Reconstruction of biosynthetic pathway, including tryptophan hydroxylase. | nih.govnih.gov |

Applications in Peptide Chemistry and Biomolecular Engineering

Tryptophan Butyl Ester as a Crucial Building Block in Solid-Phase and Solution-Phase Peptide Synthesis

This compound serves as a fundamental component in the methodical construction of peptides through both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). In peptide synthesis, it is essential to temporarily block the reactive amino and carboxyl groups of the constituent amino acids to prevent undesired side reactions and ensure the formation of the correct peptide sequence. ontosight.aisquarespace.com The butyl ester moiety protects the C-terminal carboxylic acid group of tryptophan throughout the synthesis process. bachem.com

In solid-phase peptide synthesis, the process begins by anchoring the C-terminal amino acid to an insoluble polymer resin. peptide.comnih.gov Subsequent amino acids, with their α-amino groups protected (commonly with Fmoc or Boc groups), are added sequentially. peptide.comnih.gov The use of an ester, such as the butyl ester, for the initial amino acid protects its carboxyl group, preventing it from reacting while the peptide chain is elongated from the N-terminus. bachem.com Reagents are used in large excess to drive reactions to completion, and byproducts are easily removed by filtration and washing. nih.gov

Similarly, in solution-phase peptide synthesis, where reactions occur in a homogenous solvent medium, protecting the C-terminal carboxyl group is equally critical. squarespace.combachem.com this compound provides this necessary protection, allowing for the controlled, stepwise addition of other amino acid residues to form the desired peptide. ontosight.ai While solution-phase synthesis does not use a resin support, the principle of using orthogonal protecting groups for the amino and carboxyl termini remains central to the strategy. peptide.com Simple alkyl esters like methyl or ethyl esters are commonly used, and the butyl ester fits within this class of protective groups. squarespace.comsigmaaldrich.com These ester protecting groups are stable under the conditions required for coupling but can be removed at the end of the synthesis, typically through saponification, although this can lead to side reactions in complex peptides. squarespace.com

Facilitating the Incorporation of Tryptophan Residues into Complex Peptide Sequences

The incorporation of tryptophan into complex peptide sequences presents unique challenges due to the reactivity of its indole (B1671886) side chain. The indole nucleus is susceptible to oxidation and modification by cationic species, particularly during the acidic conditions used for cleaving protecting groups like Boc. peptide.compeptide.com The use of a protected form of tryptophan, such as this compound, is a key strategy to mitigate these issues and facilitate its smooth integration into a growing peptide chain. ontosight.ai

The primary role of the butyl ester group is to protect the C-terminus, thereby preventing the amino acid from polymerizing with itself and ensuring that peptide bond formation occurs exclusively at the N-terminus. ontosight.aibachem.com This control is paramount when assembling long and complex peptide sequences where precision is essential. peptide.com

While the C-terminal butyl ester addresses one reactive site, the indole side chain often requires its own protection, for example, with a Boc group, to prevent degradation during synthesis. peptide.com The combination of a C-terminal ester and appropriate N-terminal and side-chain protecting groups forms a comprehensive strategy. This orthogonal protection scheme allows for the selective removal of the N-terminal protecting group (like Fmoc) at each cycle to allow for the addition of the next amino acid, while the butyl ester and side-chain protection remain intact until the final cleavage step. peptide.compeptide.com This systematic approach, made possible by derivatives like this compound, is indispensable for the successful synthesis of complex tryptophan-containing peptides. ontosight.ai

| Protecting Group Strategy | Protected Group | Typical Application | Key Advantage |

|---|---|---|---|

| Butyl Ester (-OtBu) | C-terminal Carboxyl | SPPS and Solution-Phase Synthesis | Prevents unwanted C-terminal reactions during chain elongation. bachem.com |

| tert-Butoxycarbonyl (Boc) | α-Amino Group or Indole Nitrogen | Boc-based SPPS; Side-chain protection in Fmoc-SPPS | Protects the N-terminus from coupling reactions; protects the indole ring from acid-catalyzed side reactions. peptide.compeptide.com |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | α-Amino Group | Fmoc-based SPPS | Base-labile protecting group, offering an orthogonal strategy to acid-labile side-chain protectors like t-Butyl ethers. nih.gov |

| Benzyl Ester (-OBzl) | C-terminal Carboxyl | Solution-Phase Synthesis | Commonly used carboxyl protection, removable by hydrogenolysis. squarespace.combachem.com |

Rational Design of Tryptophan Ester-Containing Prodrugs

The rational design of prodrugs is a powerful strategy in medicinal chemistry to overcome undesirable pharmacokinetic properties of a parent drug, such as poor metabolic stability and inefficient delivery to the target site. researchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical transformation. wuxiapptec.comnih.gov Esterification of a drug's carboxyl group, such as that in tryptophan-based compounds, is one of the most common and effective prodrug approaches.

One key strategy is to enhance metabolic stability. Many drugs are subject to rapid metabolism, particularly first-pass metabolism in the gut and liver, which can significantly reduce their bioavailability. wuxiapptec.com By masking a metabolically vulnerable functional group, such as a carboxylic acid or a phenolic hydroxyl, with an ester moiety, the prodrug can be protected from premature enzymatic degradation. For instance, research on prodrugs of 6-diazo-5-oxo-l-norleucine (B1670411) (DON), a glutamine antagonist, involved the systematic replacement of an isopropyl ester with other alkyl esters, including a tert-butyl ester, in an effort to improve stability against gastrointestinal hydrolysis. acs.org The tert-butyl ester was found to be stable in the gastrointestinal tract, allowing the intact prodrug to be absorbed before being activated within the tumor. acs.org

Another critical strategy focuses on improving drug delivery, often by increasing lipophilicity to enhance membrane permeability. wuxiapptec.commdpi.com Polar functional groups, like the carboxyl group on tryptophan or related structures, can hinder a drug's ability to cross biological membranes, including the intestinal wall for oral absorption or the blood-brain barrier (BBB). mdpi.com Converting the polar carboxyl group into a more lipophilic ester, such as a butyl ester, can mask its polarity and facilitate passive diffusion across these barriers. wuxiapptec.com For example, to improve the potential for kynurenic acid (a tryptophan metabolite) to cross the BBB, derivatives using tert-butyl ester groups have been explored. mdpi.com The expectation is that the more lipophilic ester prodrug can penetrate the central nervous system, where it would then be hydrolyzed by endogenous enzymes to release the active, neuroprotective parent drug. mdpi.com

| Prodrug Design Strategy | Chemical Modification | Desired Outcome | Example/Rationale |

|---|---|---|---|

| Improve Metabolic Stability | Masking metabolically labile groups with an ester | Reduced first-pass metabolism; protection from GI hydrolysis | DON prodrugs with a tert-butyl ester show enhanced stability in the GI tract. acs.org |

| Enhance Membrane Permeability | Increasing lipophilicity by converting a polar carboxyl group to an ester | Improved oral absorption; enhanced transport across the blood-brain barrier | Oseltamivir (Tamiflu) is an ethyl ester prodrug that masks a polar carboxylate to improve oral bioavailability. wuxiapptec.com |

| Targeted Delivery | Incorporating moieties recognized by transporters (e.g., amino acid esters) | Active transport into specific cells or tissues | Amino acid ester prodrugs can be recognized by peptide transporters (e.g., PepT1) to improve intestinal uptake. wuxiapptec.comnih.gov |

| Improve Aqueous Solubility | Introducing polar functional groups (e.g., phosphate (B84403) esters) | Enabling intravenous formulation of poorly soluble drugs | A phosphate prodrug of lopinavir (B192967) increased water solubility over 700-fold. wuxiapptec.com |

Investigations in Biochemical Pathways and Enzymatic Mechanisms

Role in Studies of Tryptophan Metabolism Pathways

Tryptophan is a precursor to a multitude of bioactive compounds through three major metabolic routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway. nih.govnih.govmdpi.com The metabolism of tryptophan is crucial for processes ranging from protein synthesis to immune regulation and neurotransmission. nih.govdrugbank.com Because of its structural similarity to the parent amino acid, tryptophan butyl ester is utilized in studies concerning these metabolic routes. nih.govchemimpex.com

The kynurenine pathway is the principal route for tryptophan catabolism, accounting for over 90-95% of its degradation. nih.govmdpi.comnih.govmdpi.com This pathway is initiated by the rate-limiting enzymes indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine. nih.govgoogle.com The subsequent metabolites, collectively known as kynurenines, include kynurenine, kynurenic acid, and quinolinic acid, which are involved in immune response modulation and neuroactivity. mdpi.comnih.govcpn.or.kr

Research has explored tryptophan derivatives, including its esters, as agents to modulate this pathway. nih.govnih.gov For instance, studies have investigated this compound for its biological effects, which are intrinsically linked to its interaction with tryptophan-metabolizing enzymes like IDO1 or TDO. nih.govgoogle.com The modification of the carboxyl group can influence the molecule's affinity for these enzymes and its subsequent metabolism, providing insights into the structural requirements for enzyme-substrate recognition. Some studies have shown that this compound possesses strong antitrypanosomal activity, which is thought to be related to the disruption of tryptophan metabolism in the parasite. nih.gov

Table 1: Key Enzymes and Metabolites of the Kynurenine Pathway Investigated with Tryptophan Derivatives

| Enzyme/Metabolite | Function/Role | Reference |

|---|---|---|

| Indoleamine-2,3-dioxygenase (IDO1) | Rate-limiting enzyme, converts tryptophan to N-formylkynurenine; implicated in immune tolerance. | nih.govgoogle.com |

| Tryptophan-2,3-dioxygenase (TDO) | Rate-limiting enzyme primarily in the liver, converts tryptophan to N-formylkynurenine. | nih.govgoogle.com |

| Kynurenine | Central metabolite in the pathway, can be converted to kynurenic acid or 3-hydroxykynurenine. | mdpi.comnih.gov |

| Kynurenic Acid | An antagonist of ionotropic glutamate (B1630785) receptors, considered neuroprotective. | nih.govcpn.or.kr |

This table provides an overview of components of the kynurenine pathway that are subjects of study using tryptophan analogs.

While a minor route quantitatively, the serotonin pathway is critical for neurological function. mdpi.com In this pathway, tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH), and then to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). nih.govmdpi.comthno.org Serotonin is a key regulator of mood, sleep, and appetite, and is a precursor to melatonin. nih.govnih.gov

Tryptophan esters, including this compound, are used in research focused on the synthesis of bioactive molecules and the modulation of neurotransmitter pathways. chemimpex.com By using a derivative like the butyl ester, which has altered solubility and transport characteristics compared to L-tryptophan, researchers can probe the specifics of tryptophan transport across cellular membranes and the blood-brain barrier, a critical step for central nervous system serotonin synthesis. nih.govdrugbank.com The use of such analogs helps in understanding the structural prerequisites for substrates of the enzymes involved, such as TPH and the subsequent aromatic amino acid decarboxylase. nih.govmdpi.com

The indole pathway is driven by the gut microbiota, which metabolizes dietary tryptophan that is not absorbed by the host. nih.govmdpi.com Bacterial tryptophanase converts tryptophan into indole and other derivatives like indole-3-propionic acid (IPA) and indole-3-acetate (B1200044) (IAA). mdpi.combevital.nomdpi.com These metabolites play a significant role in gut homeostasis, immune function, and host-microbe communication. mdpi.combevital.no

Investigations into the indole pathway can employ tryptophan derivatives to understand the substrate specificity of microbial enzymes. The chemical modification in this compound—the esterification of the carboxyl group—presents a test case for how alterations to the tryptophan molecule affect its recognition and processing by bacterial tryptophanase and other enzymes in the gut microbiome. mdpi.commdpi.com This line of inquiry is crucial for understanding how different forms of dietary tryptophan might influence the production of bioactive microbial metabolites.

Exploration of the Serotonin Pathway and Neurotransmitter Precursors

Elucidating Enzyme Activity and Molecular Interactions

The specific chemical structure of this compound makes it a useful probe for studying enzyme mechanisms and the physical chemistry of protein interactions.

Tryptophan residues in proteins are often found at interfaces, playing a crucial role in anchoring proteins within cellular membranes and contributing to protein folding and stability through a variety of noncovalent interactions. nih.govnih.govmdpi.com Studies have used tryptophan alkyl esters, including the butyl ester, to examine these interactions in simplified model systems. nih.gov

Research on the partitioning of tryptophan and its derivatives in lipid cubic phases, which mimic the curved interfaces of biological membranes, has shown that the interaction is enthalpy-driven. nih.gov This contrasts with the classic entropy-driven hydrophobic effect observed when partitioning into apolar solvents. nih.gov The use of this compound in such studies helps to rationally amplify the effects seen with the parent amino acid, allowing for a more detailed analysis of the free energy of interaction at membrane interfaces. nih.gov These findings are fundamental to understanding how proteins insert, fold, and function within biological membranes. nih.govmdpi.com

Many enzymes involved in amino acid metabolism, including tryptophan synthase and kynurenine aminotransferase, rely on the coenzyme Pyridoxal 5′-Phosphate (PLP), a form of vitamin B6. oup.comoup.comnih.gov The catalytic cycle of these enzymes typically involves the formation of a Schiff base (an imine) between the amino acid substrate and PLP. oup.com

Table 2: Apparent Rate and Equilibrium Constants for Schiff Base Formation with Pyridoxal 5'-Phosphate

| System | k₁ (M⁻¹s⁻¹) | k₂ (s⁻¹) | KpH (M⁻¹) | pH | Reference |

|---|---|---|---|---|---|

| PLP-Tryptophan | 11.5 | 0.007 | 1640 | 7.0 | oup.com |

Note: The values are illustrative and represent data points from a study at 25 °C and an ionic strength of 0.1 M. The reactivity of the butyl ester system is notably different from the parent amino acid, highlighting the role of the esterified carboxyl group. oup.com

Kinetic Analyses of Schiff Base Formation and Hydrolysis with Coenzymes (e.g., Pyridoxal 5′-Phosphate)

Biological Activity of this compound and its Derivatives

Beyond its use as a biochemical tool, this compound and its derivatives have been investigated for their own intrinsic biological activities, particularly in the realm of infectious diseases.

Significant research has identified this compound as a potent anti-protozoal agent, specifically against trypanosomes. In a bioactivity-guided study of fractions from the plant Bidens pilosa, this compound was identified as one of the major compounds responsible for the plant's antitrypanosomal effects. nih.gov

The research demonstrated that this compound exhibited strong activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). nih.gov The findings indicated that the compound contributed significantly to the suppression of T. brucei growth. nih.gov Furthermore, it showed favorable selectivity, with reasonably low cytotoxicity against normal macrophage cells, suggesting a potential therapeutic window. nih.gov

The table below summarizes the key findings regarding the antitrypanosomal activity of this compound.

| Compound | Target Organism | Activity Metric (IC₅₀) | Cytotoxicity | Source |

| This compound | Trypanosoma brucei | 1.46 µg/ml | Reasonably non-cytotoxic on RAW 264.7 macrophage cells | nih.gov |

| Tryptophan propyl ester | Trypanosoma brucei | 0.66 µg/ml | Reasonably non-cytotoxic on RAW 264.7 macrophage cells | nih.gov |

Advanced Analytical Methodologies Employing Tryptophan Butyl Ester

Utilization as a Derivatization Agent in High-Resolution Mass Spectrometry-Based Metabolomics

In the field of metabolomics, which involves the comprehensive study of small molecules within a biological system, derivatization is a key technique to overcome analytical challenges. nih.gov The conversion of polar analytes like tryptophan metabolites into their less polar butyl ester forms can significantly improve their behavior in chromatographic systems and their response in mass spectrometry. nih.govoup.com This process involves an esterification reaction, typically using butanol in an acidic environment, which targets the carboxylic acid functional groups present in the metabolites. nasa.gov The resulting butyl esters are generally more volatile and hydrophobic, which enhances their separation on common reversed-phase liquid chromatography columns and can lead to better ionization efficiency and sensitivity during mass spectrometric detection. oup.comnih.gov

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the simultaneous and quantitative analysis of multiple compounds in a single run, valued for its sensitivity, speed, and separation efficiency. molnar-institute.com The analysis of tryptophan and its extensive range of metabolites, however, presents a significant challenge due to their diverse chemical properties and wide concentration ranges in biological fluids like serum and cerebrospinal fluid (CSF). researchgate.netnih.gov

To address this, researchers have developed robust and validated UHPLC-MS/MS methods for the targeted analysis of tryptophan and its key metabolites from both the kynurenine (B1673888) and serotonin (B10506) pathways. nih.gov In one such method, while tryptophan and nine of its metabolites were analyzed in their native forms, three specific metabolites—3-hydroxykynurenine (3-HK), picolinic acid (PICA), and quinolinic acid (QUIN)—were analyzed as their derivatized butyl ester forms. molnar-institute.comresearchgate.netnih.gov This selective derivatization was crucial for achieving the necessary sensitivity and accurate quantification.

The method employs stable isotope-labeled internal standards for absolute quantification and has been validated according to regulatory guidelines, ensuring high precision and accuracy. molnar-institute.comresearchgate.net The sample preparation typically involves protein precipitation to remove interferences from biological matrices. nih.govmolnar-institute.com This analytical approach has been successfully applied to study metabolic changes in neurological diseases, demonstrating its utility in clinical research. nih.gov

Table 1: UHPLC-MS/MS Method Parameters for Tryptophan Metabolite Analysis This table summarizes typical parameters from a validated method, highlighting the compounds analyzed as butyl esters.

| Analyte | Form Analyzed | Precursor Ion (m/z) | Product Ion (m/z) |

| Tryptophan (TRP) | Underivatized | 205.09 | 188.08 |

| Kynurenine (KYN) | Underivatized | 209.09 | 192.08 |

| Kynurenic Acid (KYNA) | Underivatized | 190.05 | 144.04 |

| 3-Hydroxykynurenine (3-HK) | Butyl Ester | 281.15 | 160.00 |

| Picolinic Acid (PICA) | Butyl Ester | 180.09 | 78.10 |

| Quinolinic Acid (QUIN) | Di-butyl Ester | 280.14 | 168.00 |

| Serotonin (SERO) | Underivatized | 177.10 | 160.00 |

| 5-Hydroxyindoleacetic Acid | Underivatized | 192.06 | 146.05 |

Data sourced from a validated UHPLC-MS/MS method for tryptophan metabolites. molnar-institute.comresearchgate.netnih.gov

The derivatization of amino acids and their metabolites to their n-butyl ester forms is a well-established strategy to improve their chromatographic properties, particularly for gas chromatography (GC) and liquid chromatography (LC). nasa.gov The primary reason for this chemical modification is to reduce the polarity and increase the hydrophobicity of the analytes. google.com

In the context of reversed-phase HPLC, where the stationary phase is nonpolar, highly polar compounds often exhibit poor retention and elute early in the void volume, making their separation and quantification difficult. google.com By converting the polar carboxylic acid groups of tryptophan metabolites into butyl esters, their hydrophobicity is increased. This leads to stronger interaction with the stationary phase, resulting in longer retention times and improved chromatographic resolution from other components in the sample matrix. google.com

Quantitative Analysis of Tryptophan and its Diverse Metabolites via UHPLC-MS/MS

Chiral Analysis and Enantiomeric Separations

Tryptophan, like most amino acids, is a chiral molecule, existing in two non-superimposable mirror-image forms, or enantiomers: D-tryptophan and L-tryptophan. The separation of these enantiomers is critical in pharmaceutical and biological fields because they often exhibit different physiological effects. bio-rad.com Tryptophan butyl ester, as a derivative of tryptophan, is also chiral and its enantiomers can be separated and analyzed using specialized analytical techniques.

Capillary electrophoresis (CE) is a high-efficiency separation technique that has proven effective for the resolution of enantiomers. mst.edu The method relies on the differential migration of charged species in an electric field within a narrow capillary. For chiral separations, a chiral selector is added to the background electrolyte (BGE). bio-rad.com

The enantiomers of this compound have been successfully resolved using CE. In one method, a combination of a cyclodextrin (B1172386) (specifically, heptakis-2,6-di-O-methyl-β-cyclodextrin or DM-β-CD) and an achiral crown ether (18-crown-6) was used as the chiral selector system. mst.edu The study examined how the addition of the crown ether could enhance or, in some cases, diminish the enantioseparation provided by the cyclodextrin alone. mst.edu

In another approach, the semisynthetic polysaccharide pentosan polysulfate (PPS) was employed as a chiral run buffer additive in CE. mst.edu This method demonstrated successful separation of this compound enantiomers at a low pH, where the analyte is positively charged, suggesting that ionic interactions between the anionic PPS and the protonated analyte are the dominant mechanism for chiral recognition. mst.edu The concentration of PPS and the buffer composition were optimized to achieve baseline resolution. mst.edu

Table 2: Capillary Electrophoresis Data for Enantiomeric Separation of this compound This table presents migration times and resolution values for the enantiomers of this compound under different CE conditions.

| Chiral Selector System | Enantiomer 1 Migration Time (min) | Enantiomer 2 Migration Time (min) | Resolution (Rs) | Source |

| 30 mM DM-β-CD | 30.1 | 30.6 | 1.3 | mst.edu |

| 30 mM DM-β-CD + 30 mM 18-crown-6 | 37.4 | 37.9 | 1.0 | mst.edu |

| 0.5% w/w Pentosan Polysulfate | 23.1 | 23.8 | 1.5 | mst.edu |

Data compiled from studies on CE-based chiral separations. mst.edumst.edu DM-β-CD refers to heptakis-2,6-di-O-methyl-β-cyclodextrin.

Molecular Interactions and Cellular Transport Mechanisms

Characterization of Interactions at Lipid Membrane Interfaces

The interaction of tryptophan and its derivatives with lipid membranes is crucial for understanding the anchoring and function of membrane proteins, where tryptophan residues are frequently found at the water/bilayer interface. mdpi.com Tryptophan butyl ester, as a model compound, provides insight into these fundamental interactions.

Studies on tryptophan alkyl esters, including the butyl ester, have been conducted to quantify their association with lipid bilayers, particularly within the lipidic cubic phase, which serves as a model for biological membranes. nih.govnih.gov The interaction is characterized by a low partition coefficient, indicating that the association with the mesophase is relatively slight. nih.govnih.gov

The partitioning of tryptophan derivatives into these lipid systems is found to be an enthalpy-driven process. nih.govnih.gov This is in contrast to the classic hydrophobic effect observed when partitioning into apolar solvents, which is characterized by a favorable entropy change. nih.govnih.gov This enthalpic drive has also been noted for tryptophan derivatives interacting with glycerophospholipid bilayers in vesicle systems. nih.govnih.gov The interaction of this compound is not significantly sensitive to the lipid composition of the membrane. nih.gov However, factors in the aqueous medium, such as salt, glycerol, or urea (B33335), can manipulate the interaction. nih.govnih.gov The effects observed with tryptophan are rationally amplified when using its alkyl esters, which have increasing chain lengths. nih.govnih.gov

Research using fluorescence spectroscopy on tryptophan alkyl esters in hydrated monoolein (B16389) cubic phases further elucidates these interactions. The fluorescence characteristics, including the wavelength of maximum emission and corrected intensity, provide evidence of the esters' association with the lipid environment. nih.gov

Table 1: Summary of this compound Interaction with Lipid Bilayers

| Parameter | Finding | Source |

|---|---|---|

| Driving Force | Enthalpy-driven partitioning | nih.gov, nih.gov |

| Partition Coefficient | Low, indicating a slight interaction | nih.gov, nih.gov |

| Influence of Lipid Composition | Partitioning is largely insensitive to the lipid makeup | nih.gov |

| Modulators | Interaction can be influenced by salt, glycerol, or urea in the aqueous phase | nih.gov, nih.gov |

Nucleic Acid Recognition and Binding Studies

This compound, particularly when incorporated into peptides, plays a significant role in recognizing and binding to nucleic acids. The indole (B1671886) ring of the tryptophan moiety is capable of intercalating with the base pairs of DNA, leading to conformational changes.

The interaction of a tetrapeptide, lysyl-tryptophyl-glycyl-lysine O-tert-butyl ester (KWGK-OtBu), with various double-stranded and single-stranded polynucleotides has been extensively studied using absorption and fluorescence spectroscopy. nih.gov These studies reveal a two-step binding mechanism. nih.gov The initial complex involves electrostatic interactions between the positively charged lysyl residues and the phosphate (B84403) groups of the polynucleotide backbone. nih.govtandfonline.comtandfonline.com This is followed by a second step where the indole side chain of the tryptophan residue engages in stacking interactions with the nucleic acid bases. nih.govacs.org

Fluorescence quenching data has been used to determine the binding constants for these two steps, denoted as K1 (electrostatic interactions) and K2 (stacking/intercalation). nih.govtandfonline.comtandfonline.com The extent of stacking is highly dependent on the base sequence and the conformation of the polynucleotide. acs.org Studies comparing alternating poly[d(A-T)] with non-alternating poly(dA)·poly(dT) found that the stacking of the tryptophyl residue was approximately 10 times more efficient in the alternating sequence. nih.gov Among A-T containing polynucleotides, poly(rA)·poly(dT) was the most favorable for tryptophan stacking. nih.gov

Table 2: Binding Constants of KWGK Tert-Butyl Ester with Polynucleotides

| Polynucleotide | K1 (M⁻¹) | K2 | Source |

|---|---|---|---|

| poly[d(A-T)] | 1.8 x 10⁴ | 13.0 | nih.gov |

| poly(dA).poly(dT) | 1.5 x 10⁴ | 1.3 | nih.gov |

| E. coli DNA | 1.4 x 10⁴ | 1.0 | nih.gov |

| poly(rA).poly(dT) | 1.3 x 10⁴ | 20.0 | nih.gov |

| poly(rA).poly(rU) | 1.0 x 10⁴ | 5.0 | nih.gov |

| poly[d(G-C)] | 2.1 x 10⁴ | 1.5 | tandfonline.com |

| Z-form poly[d(G-5mC)] | 1.0 x 10⁵ | 3.5 | tandfonline.com |

| B-form poly[d(G-5mC)] | 1.0 x 10⁵ | 1.8 | tandfonline.com |

K1 represents the electrostatic binding constant, and K2 represents the equilibrium constant for the stacking interaction.

The stacking of the tryptophan residue from the butyl ester-containing peptide between base pairs is a form of intercalation. tandfonline.comtandfonline.com This intercalation is a discriminating factor in recognizing different DNA conformations, particularly the B-form and Z-form. tandfonline.com Z-DNA is a left-handed helical structure that can be formed by alternating purine-pyrimidine sequences, such as poly(dG-dC). nih.gov

Studies have demonstrated that the tetrapeptide KWGK O-tert butyl ester can induce a conformational change in Z-DNA. tandfonline.comtandfonline.comnih.gov Specifically, when added to poly[d(G-5mC)] under low salt conditions where it exists in the Z-form, the peptide causes a conversion to the B-form, as observed by the inversion of its circular dichroism (CD) spectrum. tandfonline.comtandfonline.comnih.gov Despite inducing the Z-to-B transition, the peptide exhibits a stronger binding affinity for the Z-form of poly[d(G-5mC)] compared to its B-form. tandfonline.comtandfonline.com The strength of intercalation follows the order: Z-form of Poly[d(G-5mC)] >> B-form of Poly[d(G-5mC)] > E. coli DNA > Poly(dG)·Poly(dC). tandfonline.comtandfonline.com This suggests that tryptophan intercalation may play a potential role in protein-nucleic acid interactions relevant to transcription. tandfonline.com

Analysis of this compound Interactions with Polynucleotides and DNA Conformation

Modulation of Amino Acid Transporter Systems

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including tryptophan, across cell membranes. nih.gov It is an emerging target in drug discovery due to its overexpression in various cancers. nih.govresearchgate.net

The evaluation of L-tryptophan derivatives is an active area of research for developing LAT1 inhibitors. nih.govnih.gov Studies have shown that modifications to the tryptophan structure can significantly alter its interaction with LAT1. For instance, the attachment of a benzyloxy group at the 5-position of the indole ring produces a moderately potent inhibitor, whereas substitutions at other positions are ineffective. nih.govresearchgate.net

Regarding ester derivatives, research indicates that some level of LAT1-mediated transport is retained for amino acid esters. nih.gov This suggests they are more likely to be substrates rather than pure inhibitors. In a study comparing various LAT1-utilizing compounds, ester-based molecules demonstrated the highest cellular uptake. mdpi.com While specific inhibitory constants (IC50) for this compound against LAT1 are not detailed in the reviewed literature, the general findings for amino acid esters imply they are recognized and transported by LAT1. nih.govescholarship.org This utilization of LAT1 for cellular entry is a key consideration in the design of amino acid-based prodrugs. d-nb.info The transport of tryptophan itself into cells like human fibroblasts is primarily mediated by the LAT1 isoform of System L.

Future Research Trajectories and Interdisciplinary Applications

Rational Design of Novel Tryptophan Butyl Ester Derivatives with Tailored Bioactivities

The rational design of new chemical entities based on a parent structure is a cornerstone of modern medicinal chemistry. For this compound, this involves strategic chemical modifications to enhance or alter its biological effects. Research has demonstrated that even small changes to the tryptophan scaffold can lead to derivatives with highly specific and potent bioactivities.

A significant finding is the potent antitrypanosomal activity of this compound itself. nih.gov In a study investigating compounds from the plant Bidens pilosa, this compound and its counterpart, tryptophan propyl ester, showed strong growth inhibition against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov this compound exhibited an IC50 value of 0.66 μg/ml, highlighting its potential as a lead compound for developing new anti-kinetoplastid agents. nih.gov The reasonably low cytotoxicity of these compounds against normal macrophage cell lines suggests a favorable therapeutic window. nih.gov

Building on this, the rational design of derivatives can aim to improve upon these natural bioactivities. Strategies include:

Modulating Physicochemical Properties: The hydrophobicity of peptides and amino acid derivatives can be significantly altered by incorporating fluorinated groups. acs.orgnih.gov For instance, the trifluoromethylthiolation of tryptophan derivatives has been shown to enhance local hydrophobicity, a key factor in designing bioactive peptides. acs.orgnih.gov This approach could be applied to this compound to improve its membrane permeability or interaction with hydrophobic binding pockets in target proteins.

Introducing Functional Groups: The synthesis of aza-tryptophan derivatives, where a nitrogen atom replaces a carbon in the indole (B1671886) ring, creates isosteric compounds with different electronic properties and potential applications in medicinal chemistry. researchgate.net Similarly, creating derivatives with specific functionalities can lead to agents with novel therapeutic actions, such as β-D-galactosidase and β-D-glucosidase inhibitors for metabolic disorders or anticonvulsants that modulate GABAA receptor binding. researchgate.netpreprints.org

Developing Research Tools: Tryptophan derivatives can be engineered as fluorescent probes to study protein structure and dynamics. acs.orgnih.gov By creating analogues with properties like large Stokes shifts and high molar absorptivities, researchers can overcome the limitations of natural tryptophan fluorescence. acs.orgnih.gov

| Tryptophan Derivative | Tailored Bioactivity | Key Research Finding | Reference |

|---|---|---|---|

| This compound | Antitrypanosomal | Exhibits strong activity against T. brucei with an IC50 of 0.66 μg/ml. | nih.gov |

| Prenylated Tryptophan Derivatives | Anti-Malaria / Anti-Tuberculosis | Serve as building blocks for marine cyclopeptides (ilamycins, cyclomarins) with potent bioactivity. | mdpi.com |

| Trifluoromethylthiolated Tryptophan (CF3S-Trp) | Enhanced Hydrophobicity | Increases local hydrophobicity, useful for the rational design of bioactive peptides. | acs.orgnih.gov |

| Tricyclic Tryptophan Analogues | Fluorescent Probes | Possess large Stokes shifts (~150–160 nm) and higher molar absorptivities than tryptophan. | acs.org |

| 2-(Isoindolin-2-yl) Tryptophan Ester | Anticonvulsant | Predicted superior affinity for the GABAA receptor benzodiazepine (B76468) site due to π–π stacking interactions. | preprints.org |

Integration into Multi-Omics and Systems Biology Approaches for Comprehensive Biological Understanding

To fully grasp the biological impact of this compound, research is moving beyond single-endpoint assays toward a more holistic, systems-level perspective. The integration of multi-omics technologies—such as genomics, proteomics, and metabolomics—with systems biology offers a powerful framework for understanding the complex interactions of this compound within a living organism. mdpi.comresearchgate.net

Multi-omics approaches can systematically map the molecular changes induced by this compound, providing insights into its mechanisms of action, potential off-target effects, and broader physiological consequences. mdpi.comresearchgate.net For example, a comprehensive analysis of tryptophan metabolism-related genes has been used to predict prognosis in gastric cancer, demonstrating the power of linking a specific metabolic pathway to systems-level outcomes. nih.gov

Key aspects of this integrative approach include:

Metabolomic Profiling: Advanced analytical techniques like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) are essential for quantifying tryptophan and its various metabolites in biological samples. molnar-institute.com Esterification of tryptophan metabolites with butanol (butylation) has been shown to improve their retention on reversed-phase columns, enabling better separation and analysis. molnar-institute.com Applying these methods would allow researchers to trace the metabolic fate of this compound and see how it perturbs the broader tryptophan metabolic network.

Proteomic and Genomic Analysis: A pioneering study used multi-omics to investigate how E. coli adapts to living on fluorinated indole precursors to synthesize fluorotryptophan. nih.gov This research revealed that adaptation involved not just a few genetic mutations but also large-scale rearrangements in regulatory networks and protein quality control systems. nih.gov A similar approach could elucidate the cellular mechanisms that respond to the introduction of this compound, identifying the proteins and genetic pathways it influences.

Network-Based Analysis: Systems biology utilizes computational algorithms to integrate multi-omics datasets and interpret them within the context of biological networks and molecular interactions. mdpi.commdpi.com This can uncover novel perturbed subnetworks and cellular processes affected by a compound, providing new insights into its function. mdpi.com Such an approach could reveal previously unknown biological roles for this compound by analyzing its impact on pathways like oxidative phosphorylation, the citric acid cycle, or various signaling cascades. mdpi.com

By combining these high-throughput technologies, researchers can build a comprehensive model of how this compound interacts with biological systems, moving from a reductionist view to a holistic understanding. mdpi.com

Advancements in Asymmetric Synthesis for Stereochemically Defined Chiral Products

The biological activity of chiral molecules like tryptophan and its derivatives is often dependent on their specific three-dimensional arrangement (stereochemistry). Therefore, the ability to synthesize stereochemically pure enantiomers is critical. Significant advancements in asymmetric synthesis provide chemists with powerful tools to produce optically pure tryptophan derivatives, including the ester series.

The core challenge is to control the formation of the stereocenter at the alpha-carbon of the amino acid. Several effective strategies have been developed:

Chiral Auxiliaries: The Schöllkopf method is a well-established strategy that utilizes a chiral auxiliary, such as (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, to guide the stereoselective synthesis of unnatural S-amino acids. acs.orgnih.gov In this process, the chiral auxiliary is regioselectively lithiated and then reacted with an electrophile, leading to an adduct with high diastereoselectivity. acs.orgnih.gov Subsequent mild acid hydrolysis yields the desired α-substituted amino acid methyl ester. nih.gov

Chiral Glycine (B1666218) Equivalents: Another powerful approach involves using chiral glycine enolate derivatives. For example, Dellaria's oxazinone can serve as a chiral glycine equivalent. ingentaconnect.com Diastereoselective alkylation of the enolate of this compound with a tryptophan precursor bromide proceeds with high selectivity, which can then be converted to the final L-tryptophan derivative. ingentaconnect.com

Substrate-Controlled Synthesis: In some cases, the chirality already present in the starting material, such as L-tryptophan itself, can be used to direct the stereochemistry of subsequent reactions. mdpi.com This "chiral pool" synthesis is an efficient way to build complex molecules. For example, a diastereoselective Pictet-Spengler cyclization of a derivative prepared from N-Boc-L-tryptophan methyl ester was a key step in the total synthesis of the natural products verruculogen (B192650) and fumitremorgin A. mdpi.com

Novel Chiral Catalysts: The development of new catalytic systems continues to push the boundaries of asymmetric synthesis. For instance, chiral-at-cobalt(III) complexes have been investigated as metal-templated hydrogen-bond-donor catalysts for asymmetric reactions, demonstrating that the chirality at the metal center can influence the stereochemical outcome. acs.org

| Asymmetric Synthesis Method | Key Reagent/Principle | Application Example | Reference |

|---|---|---|---|

| Schöllkopf Method | Chiral bis-lactim ether auxiliary | Synthesis of fluorescent tryptophan analogues with high diastereoselectivity. | acs.orgnih.gov |

| Chiral Glycine Equivalent | Dellaria's oxazinone | Diastereoselective alkylation to produce L-[3-13C]tryptophan. | ingentaconnect.com |

| Substrate-Controlled Induction | Chirality of L-tryptophan precursor | Diastereoselective Pictet-Spengler cyclization in the synthesis of fumitremorgin A. | mdpi.com |

| Memory of Chirality | Axially chiral enolate intermediate | Intramolecular aldol (B89426) reaction to form a pyrrolizidine (B1209537) backbone. | mdpi.com |

These advanced synthetic methods are crucial for producing specific stereoisomers of this compound and its derivatives, enabling precise evaluation of their structure-activity relationships.

Exploration of this compound's Role in Host-Microbiota Metabolic Crosstalk

The gut microbiota is a critical mediator of human physiology, and its interaction with the essential amino acid tryptophan is a key aspect of this relationship. nih.govcea.fr The trillions of microbes in the gut directly and indirectly control the three major pathways of tryptophan metabolism, producing a host of bioactive metabolites that signal to the host. nih.govfrontiersin.org Exploring how an exogenous compound like this compound fits into this complex metabolic crosstalk is a compelling future research direction.

The gut microbiota metabolizes dietary tryptophan into numerous compounds, primarily indole and its derivatives. mdpi.com These microbial metabolites are not inert byproducts; they are potent signaling molecules that play crucial roles in maintaining immune homeostasis and intestinal barrier function. mdpi.comwur.nl

Aryl Hydrocarbon Receptor (AhR) Activation: Many indole derivatives produced by the gut microbiota, such as indole-3-acetic acid (IAA), are ligands for the aryl hydrocarbon receptor (AhR). mdpi.com AhR is a transcription factor that plays a vital role in tuning immune responses at the mucosal surface, and its activation by microbial metabolites is essential for maintaining tolerance and gut health. cea.frwur.nl

Regulation of Host Metabolism: The gut microbiota and its tryptophan metabolites can influence host metabolism far beyond the gut. wur.nl For example, microbial indole can signal to enteroendocrine cells to secrete GLP-1, a hormone that stimulates insulin (B600854) secretion. wur.nl Impairment of the microbiota's ability to metabolize tryptophan has been linked to diseases like inflammatory bowel disease (IBD) and metabolic syndrome. cea.fr

This compound, introduced into this system, could have several effects:

Serve as a Substrate: Gut microbes possess a vast enzymatic repertoire. It is plausible that microbial esterases could hydrolyze this compound back to tryptophan, thereby increasing the local pool of this amino acid available for microbial metabolism into indole derivatives or host metabolism into kynurenine (B1673888) or serotonin (B10506). nih.gov

Act as a Signaling Molecule: The ester itself might interact directly with host or microbial receptors. Its increased lipophilicity compared to tryptophan could alter its distribution and ability to cross cellular membranes, potentially leading to unique signaling activities. nih.gov

The discovery that this compound is a natural product found in plants like Bidens pilosa adds another layer of intrigue, suggesting that such compounds may already play a role in the diet-microbiota-host axis. nih.gov Future research using gnotobiotic (germ-free) animal models colonized with specific bacteria could precisely dissect the role of the microbiota in metabolizing this compound and the subsequent impact on host physiology and immunity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。